molecular formula C24H28N4O3S2 B2540983 5,7-dimethyl-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole CAS No. 897482-53-0

5,7-dimethyl-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole

Cat. No.: B2540983
CAS No.: 897482-53-0
M. Wt: 484.63
InChI Key: VGXYFCHINZMVNZ-UHFFFAOYSA-N
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Description

5,7-dimethyl-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole core, a piperazine ring, and a pyrrolidine sulfonyl group

Scientific Research Applications

5,7-dimethyl-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources. It’s important to note that this compound is not intended for human or veterinary use.

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities, given that similar compounds have shown anti-inflammatory and analgesic activities . Additionally, more detailed studies on its synthesis, molecular structure, and physical and chemical properties could provide valuable insights.

Mechanism of Action

Target of Action

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets of these compounds can vary widely depending on their structure and the conditions under which they are used.

Mode of Action

The mode of action of thiazole derivatives can also vary. For example, some thiazole derivatives have been found to inhibit the growth of bacteria, fungi, and viruses, while others have been found to have anti-inflammatory and analgesic effects

Biochemical Pathways

Thiazole derivatives can affect a variety of biochemical pathways. For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins in bacteria, thereby preventing their growth . Other thiazole derivatives have been found to inhibit the activity of certain enzymes, thereby reducing inflammation and pain .

Pharmacokinetics

The pharmacokinetics of thiazole derivatives can vary widely depending on their structure and the conditions under which they are used. Some thiazole derivatives are rapidly absorbed and distributed throughout the body, while others are slowly absorbed and distributed

Result of Action

The result of the action of thiazole derivatives can vary widely. For example, some thiazole derivatives have been found to have a cytotoxic effect on tumor cells, while others have been found to have a neuroprotective effect

Action Environment

The action of thiazole derivatives can be influenced by a variety of environmental factors, including temperature, pH, and the presence of other substances

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Pyrrolidine Sulfonyl Group: This step involves the reaction of the piperazine derivative with pyrrolidine sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the benzoyl moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2,5-dione.

    Piperazine Derivatives: Compounds like 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide.

    Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole.

Uniqueness

5,7-dimethyl-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3S2/c1-17-15-18(2)22-21(16-17)25-24(32-22)27-13-11-26(12-14-27)23(29)19-5-7-20(8-6-19)33(30,31)28-9-3-4-10-28/h5-8,15-16H,3-4,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXYFCHINZMVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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